molecular formula C18H18INO4 B2765971 2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(3-methylphenyl)acetamide CAS No. 552852-36-5

2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(3-methylphenyl)acetamide

Cat. No. B2765971
M. Wt: 439.249
InChI Key: FYOVKDJZHYTOPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the starting materials, reagents, and conditions used in the synthesis.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure, including its stereochemistry. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Chemoselective Acetylation and Synthesis

One application area for compounds similar to "2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(3-methylphenyl)acetamide" is in chemoselective acetylation processes. For example, the chemoselective monoacetylation of amino groups to produce specific acetamide derivatives is a critical step in synthesizing intermediates for antimalarial drugs (Magadum & Yadav, 2018). This process highlights the importance of acetamide derivatives in synthesizing bioactive molecules.

Comparative Metabolism Studies

Research on chloroacetamide herbicides showcases the utility of acetamide derivatives in understanding the metabolism of herbicides in human and rat liver microsomes (Coleman et al., 2000). Such studies are pivotal for assessing the environmental impact and safety of agricultural chemicals.

Radiosynthesis for Metabolism Studies

The radiosynthesis of herbicides like acetochlor for studies on their metabolism and mode of action is another significant application (Latli & Casida, 1995). This research facilitates understanding the environmental fate and biological effects of such compounds.

Inhibitors Synthesis and Docking Studies

Acetamide derivatives have been evaluated for their inhibitory activity against enzymes such as protein tyrosine phosphatase 1B, which is relevant for antidiabetic activity research (Saxena et al., 2009). These studies contribute to the development of new therapeutic agents.

Soil Reception and Herbicide Activity

Research on the reception and activity of herbicides in the presence of soil and crop residues underscores the ecological and agricultural relevance of acetamide derivatives (Banks & Robinson, 1986). Understanding how these compounds interact with environmental factors is crucial for sustainable agriculture.

Anticancer, Anti-Inflammatory, and Analgesic Activities

Synthesis and evaluation of acetamide derivatives for their potential anticancer, anti-inflammatory, and analgesic properties highlight their significance in medicinal chemistry (Rani et al., 2014). Such research contributes to the discovery of new drugs with diverse therapeutic effects.

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes precautions that need to be taken while handling the compound.


Future Directions

This involves predicting or suggesting future research directions based on the current understanding of the compound.


properties

IUPAC Name

2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18INO4/c1-3-23-16-9-13(10-21)8-15(19)18(16)24-11-17(22)20-14-6-4-5-12(2)7-14/h4-10H,3,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOVKDJZHYTOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OCC(=O)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(3-methylphenyl)acetamide

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